"Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-" properties
"Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-" properties
Title: Strategic Scaffold Design: The Physicochemical and Synthetic Utility of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid
Executive Summary
In modern medicinal chemistry and agrochemical development, the pursuit of privileged scaffolds—molecules that provide predictable, orthogonal reactivity while imparting favorable physicochemical properties—is paramount. 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid (CAS: 1427400-33-6) represents a masterclass in such rational design[1].
As an application scientist overseeing complex library syntheses, I frequently utilize this specific anthranilic acid derivative. It perfectly balances electronic deactivation with highly programmable synthetic handles. The strategic placement of the trifluoromethyl (-CF3) group enhances lipophilic efficiency (LipE) and metabolic stability, while the C5-iodine serves as a highly reactive site for transition-metal-catalyzed cross-coupling. This whitepaper details the structural causality, handling protocols, and self-validating synthetic workflows associated with this critical building block.
Physicochemical Profiling & Structural Causality
Understanding the inherent reactivity of this molecule requires an analysis of its stereoelectronic environment.
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The -CF3 Effect (C4): The trifluoromethyl group is strongly electron-withdrawing ( σp=0.54 , σm=0.43 ). Located ortho to the iodine, it significantly depletes electron density around the C-I bond. This accelerates the oxidative addition step in palladium catalysis.
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The Iodine Advantage (C5): Iodine possesses a weaker bond dissociation energy (~65 kcal/mol) compared to bromine (~81 kcal/mol). This allows for cross-coupling at lower temperatures, preventing the thermal degradation of the unprotected amino and carboxylic acid groups.
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The Anthranilic Core (C1/C2): The ortho-relationship between the carboxylic acid and the primary amine primes the molecule for condensation reactions, making it an ideal precursor for bicyclic heterocycles like quinazoline-2,4-diones[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid |
| CAS Number | 1427400-33-6 |
| Molecular Formula | C 8 H 5 F 3 INO 2 [3] |
| Molecular Weight | 331.03 g/mol [3] |
| Purity | ≥95% (Typically 98% for R&D use) |
| Storage Temperature | 2-8°C (Protect from strong oxidizers)[3] |
| GHS Classification | H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract) |
Mechanistic Pathway Visualization
The true value of this scaffold lies in its divergent synthetic applications. The diagram below illustrates how the orthogonal functional groups can be selectively addressed to build entirely different classes of therapeutic and agrochemical agents.
Divergent synthetic workflows leveraging the orthogonal reactivity of the target scaffold.
Synthetic Utility & Workflows (Self-Validating Protocols)
To ensure high-fidelity library generation, experimental protocols must be robust and self-validating. Below are two foundational workflows commonly employed with this scaffold.
Protocol 1: Chemoselective C5 Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a C5-biaryl substituted derivative while preserving the unprotected C1-COOH and C2-NH2 groups.
Causality & Design: We utilize Pd(dppf)Cl 2 as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents the free amine of the substrate from poisoning the catalyst. A biphasic 1,4-Dioxane/H 2 O system ensures the solubility of both the highly polar organic substrate (which forms a salt in situ) and the inorganic base (K 2 CO 3 ).
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, charge 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K 2 CO 3 (3.0 eq).
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Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H 2 O. Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.
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Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 eq) under a positive stream of Argon.
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Reaction Execution: Heat the sealed mixture to 80°C for 4-6 hours with vigorous stirring.
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In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak ( m/z 332.0 [M+H] + ) is entirely consumed and cleanly replaced by the target biaryl mass.
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Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylate), and extract with Ethyl Acetate (3 x 20 mL).
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Post-Process Validation: Purify via flash chromatography. Validate structural integrity using 19 F-NMR. The presence of a sharp singlet at approximately -62 ppm confirms that the -CF 3 group did not undergo defluorination under the basic coupling conditions.
Protocol 2: Cyclization to Quinazoline-2,4-diones
Objective: Construct the bicyclic quinazoline core, a privileged pharmacophore for AMPA receptor ligands and neuro-active compounds[2].
Causality & Design: The ortho-relationship of the primary amine and the carboxylic acid is perfectly primed for condensation. By utilizing triphosgene, we activate the amine and the acid simultaneously to form a cyclic imide.
Step-by-Step Methodology:
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Preparation: Dissolve the starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon.
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Activation: Cool the solution to 0°C. Slowly add Triphosgene (0.4 eq) dissolved in THF dropwise. Causality: Triphosgene acts as a safe, solid surrogate for phosgene gas, providing the single carbon atom needed to bridge the amine and the carboxylic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the evolving HCl gas and drive the cyclization forward.
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Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation: The reaction is validated by the precipitation of the product. The rigid, planar quinazoline-2,4-dione core exhibits drastically reduced solubility in THF compared to the starting material. Filter the precipitate and wash with cold THF to yield the highly pure bicyclic scaffold.
Safety, Handling, and Analytical Validation
According to established safety data[3], 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid is classified as a respiratory, skin, and severe eye irritant.
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Handling: All manipulations involving the dry powder must be conducted within a certified chemical fume hood. Personnel must wear chemical-resistant gloves and safety goggles[3].
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Storage: The compound exhibits optimal stability when stored tightly closed in a cool, dry, well-ventilated place at 2-8°C. It must be isolated from strong oxidizers and strong acids to prevent the release of hazardous combustion products, including hydrogen fluoride and hydrogen iodide[3].
References
- 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Product Page, Sigma-Aldrich.
- Material Safety Data Sheet: 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, ChemShuttle.
- US20130296332A1 - 1H-quinazoline-2,4-diones, Google Patents.
